(2S)-3,3,4,4,4-pentafluorobutan-2-amine chemical and physical properties
(2S)-3,3,4,4,4-pentafluorobutan-2-amine chemical and physical properties
An In-depth Technical Guide to (2S)-3,3,4,4,4-pentafluorobutan-2-amine: Properties, Characterization, and Applications
Abstract
(2S)-3,3,4,4,4-pentafluorobutan-2-amine is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a pentafluoroethyl group adjacent to a chiral amine center imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This guide provides a comprehensive technical overview of this compound, synthesizing available data with foundational chemical principles to offer researchers and drug development professionals a detailed understanding of its properties, characterization, potential synthetic routes, and applications. We will delve into its predicted physical properties, spectroscopic signatures, and characteristic reactivity, providing a framework for its effective utilization in the design of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Chiral Amines
The confluence of chirality and fluorination in a single, small-molecule scaffold represents a powerful strategy in modern medicinal chemistry. (2S)-3,3,4,4,4-pentafluorobutan-2-amine embodies this principle, offering three key structural features that are highly sought after in drug design:
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Stereochemically Defined Center: The (S)-configuration at the C2 position allows for stereospecific interactions with biological targets such as enzymes and receptors, which is fundamental for achieving therapeutic efficacy and reducing off-target effects.
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Primary Amine Functionality: The primary amine group serves as a versatile chemical handle for a wide array of synthetic transformations. It is a key nucleophile for forming stable amide bonds—the backbone of many pharmaceuticals—and can be readily converted into salts to modulate solubility and bioavailability.[1][2]
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Pentafluoroethyl Moiety: The introduction of fluorine atoms has a transformative effect on a molecule's properties.[3] The highly electronegative fluorine atoms in the C2F5 group create a strong electron-withdrawing effect, which can significantly alter the basicity of the adjacent amine. Furthermore, this group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity (improving membrane permeability), and participate in unique, favorable interactions with biological targets.[4]
This guide will systematically explore these features, providing a technical foundation for leveraging this promising building block in research and development.
Caption: 2D structure of (2S)-3,3,4,4,4-pentafluorobutan-2-amine.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous fluorinated amines.
Identifiers and Molecular Data
| Property | Value | Source |
| IUPAC Name | (2S)-3,3,4,4,4-pentafluorobutan-2-amine | - |
| Molecular Formula | C₄H₆F₅N | - |
| Molecular Weight | 163.09 g/mol | - |
| CAS Number | 188331-73-3 | - |
| SMILES | CC(F)(F)C(F)(F)F | - |
| InChI Key | Generated from structure | - |
Predicted Physical Properties
The physical state and properties of primary amines are heavily influenced by their ability to form intermolecular hydrogen bonds.[1]
| Property | Predicted Value / State | Rationale and Comparative Insights |
| Appearance | Colorless liquid | Lower aliphatic amines are typically liquids at room temperature.[1] |
| Boiling Point | ~80-100 °C | The presence of N-H bonds allows for hydrogen bonding, leading to a significantly higher boiling point than a non-polar compound of similar mass. This is expected to be higher than its ketone precursor, 3,3,4,4,4-pentafluorobutan-2-one (b.p. ~59-60 °C), but potentially lower than less-branched or less-fluorinated amines of similar weight due to fluorine's effect on intermolecular forces. |
| Density | ~1.2 - 1.4 g/cm³ | Fluorination significantly increases density compared to hydrocarbon analogues. For comparison, 2,2,3,3,4,4,4-heptafluorobutylamine has a density of 1.456 g/mL.[5] |
| Solubility | Moderately soluble in water; Soluble in organic solvents. | The primary amine group can hydrogen bond with water, conferring some aqueous solubility. However, the fluorinated alkyl chain is hydrophobic (lipophilic), which will limit this solubility. Higher amines are generally less soluble in water than lower amines.[1] It is expected to be freely soluble in solvents like ethanol, ether, and dichloromethane. |
Acidity and Basicity (pKa)
The basicity of the amine is arguably its most critical electronic property for drug development. The strong inductive electron-withdrawing effect of the five fluorine atoms will significantly decrease the electron density on the nitrogen atom. This stabilization of the lone pair makes the amine less basic (and its conjugate acid more acidic) compared to a non-fluorinated analogue like 2-butanamine (pKa of conjugate acid ≈ 10.6). The pKa of the conjugate acid of (2S)-3,3,4,4,4-pentafluorobutan-2-amine is predicted to be substantially lower, likely in the range of 5.5 - 7.0.
Field Insight: This reduced basicity is a critical design feature. A lower pKa means that at physiological pH (~7.4), a significant portion of the amine will exist in its free, unprotonated form. This can enhance its ability to cross cell membranes, a key factor in bioavailability.
Proposed Synthesis and Reactivity
Synthetic Workflow: Reductive Amination
A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone. This approach offers a direct pathway to the target compound from a commercially available or accessible precursor.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Causality:
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Imine Formation: The ketone (3,3,4,4,4-pentafluorobutan-2-one[6]) reacts with ammonia to form a Schiff base or imine intermediate. This reaction is typically reversible and acid-catalyzed.
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Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a palladium catalyst), is used to reduce the imine C=N double bond to a C-N single bond. NaBH₃CN is often preferred as it is mild enough not to reduce the starting ketone, allowing for a one-pot reaction. For a stereospecific synthesis of the (S)-enantiomer, a chiral auxiliary or a chiral catalyst would be required in a more advanced asymmetric synthesis scheme.
Core Reactivity
The primary amine is a rich hub for chemical transformations, making it an ideal building block.
Caption: Key reactivity pathways of the primary amine group.
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Amide Bond Formation: This is the most common reaction in drug development. The amine acts as a nucleophile, attacking an activated carboxylic acid (like an acid chloride or a PFP ester) or a carboxylic acid in the presence of a coupling agent (e.g., CDI, EDC) to form a highly stable amide linkage.[7][8]
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Salt Formation: Reaction with acids (e.g., HCl, methanesulfonic acid) readily forms ammonium salts, which typically have higher water solubility and crystallinity than the free base, aiding in formulation and purification.[9]
Spectroscopic Characterization Profile
The following sections outline the expected spectroscopic data for the structural elucidation of (2S)-3,3,4,4,4-pentafluorobutan-2-amine, based on established principles.[10][11]
NMR Spectroscopy
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¹H NMR: The proton spectrum is expected to be relatively simple and informative.
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-CH(N)H₂: A multiplet (likely a quartet of doublets) around δ 3.0-3.5 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and fluorinated group.
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-CH₃: A doublet around δ 1.2-1.5 ppm, coupled to the single proton on the chiral center.
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-NH₂: A broad singlet, variable in position (δ 1.0-3.0 ppm), which would disappear upon shaking the sample with D₂O.[11]
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¹³C NMR:
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-C(N)H: Signal around δ 45-60 ppm.
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-CH₃: Signal in the aliphatic region, δ 15-25 ppm.
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-CF₂- and -CF₃: These carbons will appear at δ 110-130 ppm and will exhibit complex splitting patterns due to strong one-bond and two-bond C-F coupling.
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¹⁹F NMR: This is a critical technique for confirming the structure of fluorinated compounds.
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-CF₃: A triplet, due to coupling with the two adjacent -CF₂- fluorines.
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-CF₂-: A quartet, due to coupling with the three adjacent -CF₃- fluorines.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the primary amine functionality.[11][12]
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N-H Stretch: Two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[11]
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N-H Bend: A medium-to-strong scissoring vibration is expected around 1580-1650 cm⁻¹.[12]
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C-F Stretch: Very strong, broad absorptions in the 1100-1350 cm⁻¹ region, characteristic of C-F bonds.
Mass Spectrometry
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Nitrogen Rule: The molecular weight (163.09) is odd, which is consistent with the presence of a single nitrogen atom in the molecule.[11]
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Fragmentation: The molecular ion peak (M⁺) at m/z = 163 should be observable. Key fragmentation patterns would include alpha-cleavage, resulting in the loss of the methyl group (M-15) to form a stable iminium ion.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, handling procedures should be based on those for similar volatile, corrosive, and potentially toxic fluorinated amines.[13][14][15]
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Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), splash-proof safety goggles or a face shield, and a lab coat.[13][16]
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Handling: Avoid contact with skin, eyes, and clothing.[16] Do not ingest or inhale. Keep away from strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[17]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
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Conclusion
(2S)-3,3,4,4,4-pentafluorobutan-2-amine is a specialized chemical building block with high potential for the development of novel pharmaceuticals and other advanced materials. Its unique combination of a stereocenter, a reactive primary amine, and a property-modulating pentafluoroethyl group makes it a valuable tool for researchers. Understanding its predicted chemical properties, spectroscopic fingerprints, and reactivity profile is essential for its successful application in synthesis. This guide provides the foundational knowledge required to harness the potential of this intriguing molecule.
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